molecular formula C21H19ClFNO4S B2810374 N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide CAS No. 1428349-48-7

N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide

Cat. No.: B2810374
CAS No.: 1428349-48-7
M. Wt: 435.89
InChI Key: BCSGOAWKABAMCK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the sulfonylmethyl group and the 3-chloro-4-fluorobenzyl moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonylating agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
  • N-(4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
  • N-(3-chloro-4-fluorobenzyl)-5-(((benzyl)sulfonyl)methyl)furan-2-carboxamide

Uniqueness

N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonylmethyl and furan-2-carboxamide groups provides a distinct molecular framework that sets it apart from similar compounds.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4S/c1-14-4-2-3-5-16(14)12-29(26,27)13-17-7-9-20(28-17)21(25)24-11-15-6-8-19(23)18(22)10-15/h2-10H,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGOAWKABAMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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